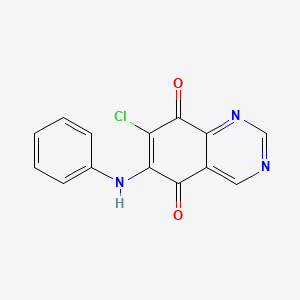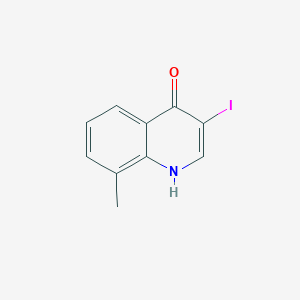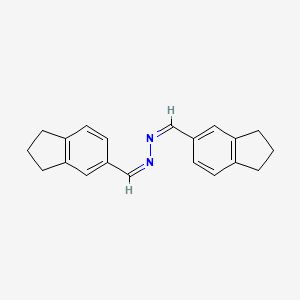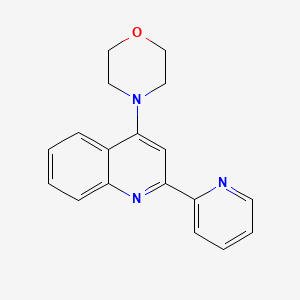
4-(Azepan-1-ylmethyl)-2-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-ylmethyl)-2-bromophenol is a chemical compound that features a bromophenol structure with an azepane ring attached via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-ylmethyl)-2-bromophenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and azepane.
Reaction Conditions: The azepane is reacted with formaldehyde to form an azepan-1-ylmethyl intermediate.
Coupling Reaction: This intermediate is then coupled with 2-bromophenol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azepan-1-ylmethyl)-2-bromophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanol derivatives.
Coupling Reactions: The phenol group can participate in coupling reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is commonly employed.
Major Products
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
4-(Azepan-1-ylmethyl)-2-bromophenol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 4-(Azepan-1-ylmethyl)-2-bromophenol involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the bromophenol moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one
- 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine
- 4-Azepan-1-ylmethyl-5-methyl-isoxazole-3-carboxylic acid
Uniqueness
4-(Azepan-1-ylmethyl)-2-bromophenol is unique due to the presence of both the azepane ring and the bromophenol moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
4-(azepan-1-ylmethyl)-2-bromophenol |
InChI |
InChI=1S/C13H18BrNO/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10H2 |
Clave InChI |
YGIBPAVWWHKOPA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)

![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxy-N-methylbenzamide](/img/structure/B11840598.png)



![N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine](/img/structure/B11840626.png)




![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)


